

A Technical Guide to the Solubility and Stability of Carvedilol-d3

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Compound of Interest

Compound Name: Carvedilol-d3

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Introduction: Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist utilized in the management of hypertension and heart failure.[1] Its deuterated analog, **Carvedilol-d3**, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, necessitating a thorough understanding of its solubility and stability profiles. This technical guide provides an in-depth overview of the solubility of **Carvedilol-d3** in various solvents and its stability under different stress conditions. The data presented herein is primarily based on studies of Carvedilol, as the physicochemical properties of its deuterated form are expected to be nearly identical.

Solubility of Carvedilol-d3

Carvedilol is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low aqueous solubility and high permeability.[2] Its lipophilic nature and pH-dependent solubility are critical considerations for formulation development.[3][4]

Aqueous Solubility

The aqueous solubility of Carvedilol is notably low, particularly at neutral and basic pH.[3] However, its solubility increases in acidic conditions due to the protonation of its secondary amine (pKa 7.8), leading to the formation of more soluble salts.[3]

Table 1: Solubility of Carvedilol in Different Aqueous Media

Solvent System	pH	Solubility (mg/mL)	Reference
Pure Water	~7.0	0.002	[5]
Pure Water	7.4	~0.02	[3]
1% (v/v) Acetic Acid Solution	3.8	6.91 ± 0.20	[3]
0.1 M Acetate Buffer	4.7	-	[3]
0.1 M Disodium Hydrogen Phosphate Buffer	6.8	-	[3]
Phosphoric Media	2.0-2.5	Soluble (precipitation after 24h)	[6]
Acetic Media	3.5	Soluble (dissolution is difficult)	[6]
Acetic Media	4.0-4.5	Soluble and stable after 24h	[6]
Citric Media	2.0-2.5	Soluble and stable after 24h	[6]
Malic Media	2.0-3.0	Soluble and stable after 24h	[6]

Organic and Co-solvent Solubility

The solubility of Carvedilol is significantly higher in various organic solvents and co-solvent systems, which is important for the preparation of stock solutions and certain formulations.

Table 2: Saturated Solubility of Carvedilol in Various Organic Solvents

Solvent/Vehicle	Solubility (mg/mL)	Reference
Peppermint Oil	Higher than Sesame Oil	[7]
Sesame Oil	-	[7]
PEG 400	Highest among co-surfactants	[7]
Ethanol	-	[7]
Propylene Glycol	Lowest among co-surfactants	[7]

Solubility Enhancement Techniques

Several methods have been explored to enhance the aqueous solubility of Carvedilol, including the use of cyclodextrins and the formation of solid dispersions.

- **Cyclodextrins:** Cyclodextrins can form inclusion complexes with Carvedilol, significantly increasing its aqueous solubility. In an aqueous acetic acid solution (pH 3.8), the maximum solubility reached was approximately 15 mg/mL with α -cyclodextrin, 25 mg/mL with β -cyclodextrin, and 23 mg/mL with γ -cyclodextrin.[3]
- **Solid Dispersions:** The preparation of solid dispersions with water-soluble polymers like PVP K30 has been shown to enhance the solubility and dissolution rate of Carvedilol.[5] The solubility of Carvedilol increased up to 35-fold in a 5% w/v PVP K30 aqueous solution.[5]

Stability of Carvedilol-d3

The stability of **Carvedilol-d3** is a critical parameter for ensuring the accuracy of analytical measurements and the quality of pharmaceutical preparations. Stability studies typically involve subjecting the drug to various stress conditions to identify potential degradation pathways.

Stress Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods.[8][9] Carvedilol has been found to be sensitive to oxidative and alkaline conditions.[10]

Table 3: Summary of Carvedilol Stability under Stress Conditions

Stress Condition	Observations	Reference
Acid Hydrolysis	Stable	[10]
Base Hydrolysis (Alkali)	Sensitive; significant degradation observed.	[8][10]
Oxidation (e.g., H ₂ O ₂)	Sensitive; significant degradation observed.	[8][10]
Thermal Degradation	Stable	[10]
Photolytic Degradation (UV light)	Stable	[8][10]
Humidity	Stable	[10]

Long-Term Stability

Long-term stability studies on Carvedilol tablets have demonstrated good stability under both accelerated (40°C ± 2°C, 75% RH ± 5% for 6 months) and long-term (25°C ± 2°C, 60% RH ± 5% for 36 months) conditions.[9] A 1 mg/mL Carvedilol solution in malic acid was found to be stable for up to 12 months at 25°C and 30°C, and for 6 months at 40°C.[6]

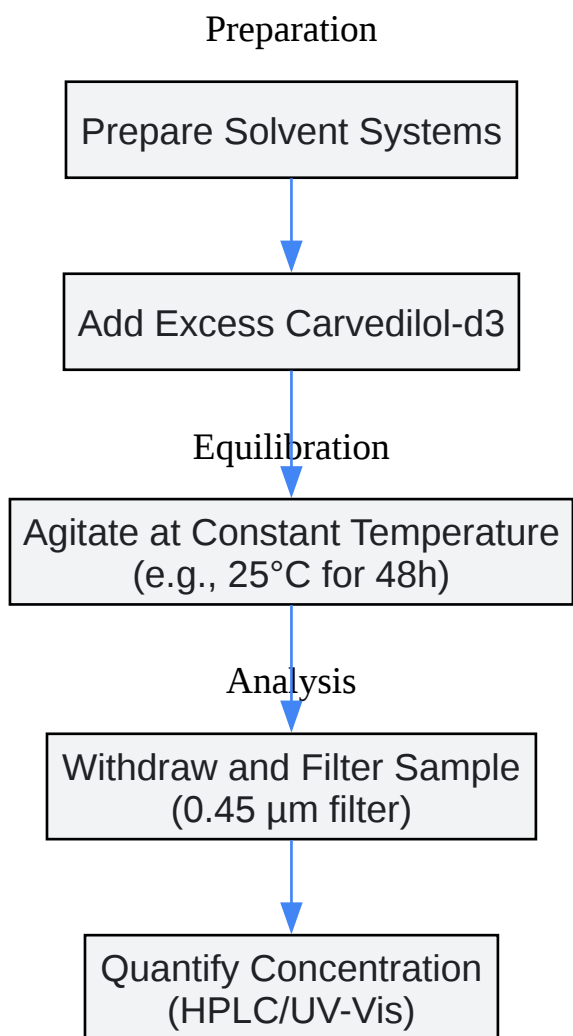
Experimental Protocols

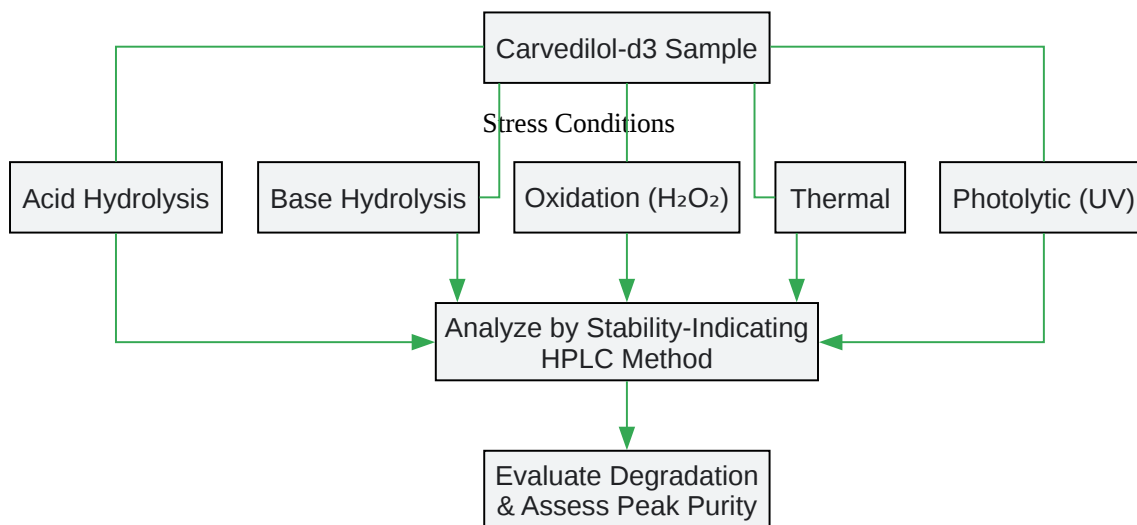
Solubility Determination (Higuchi and Connors Method)

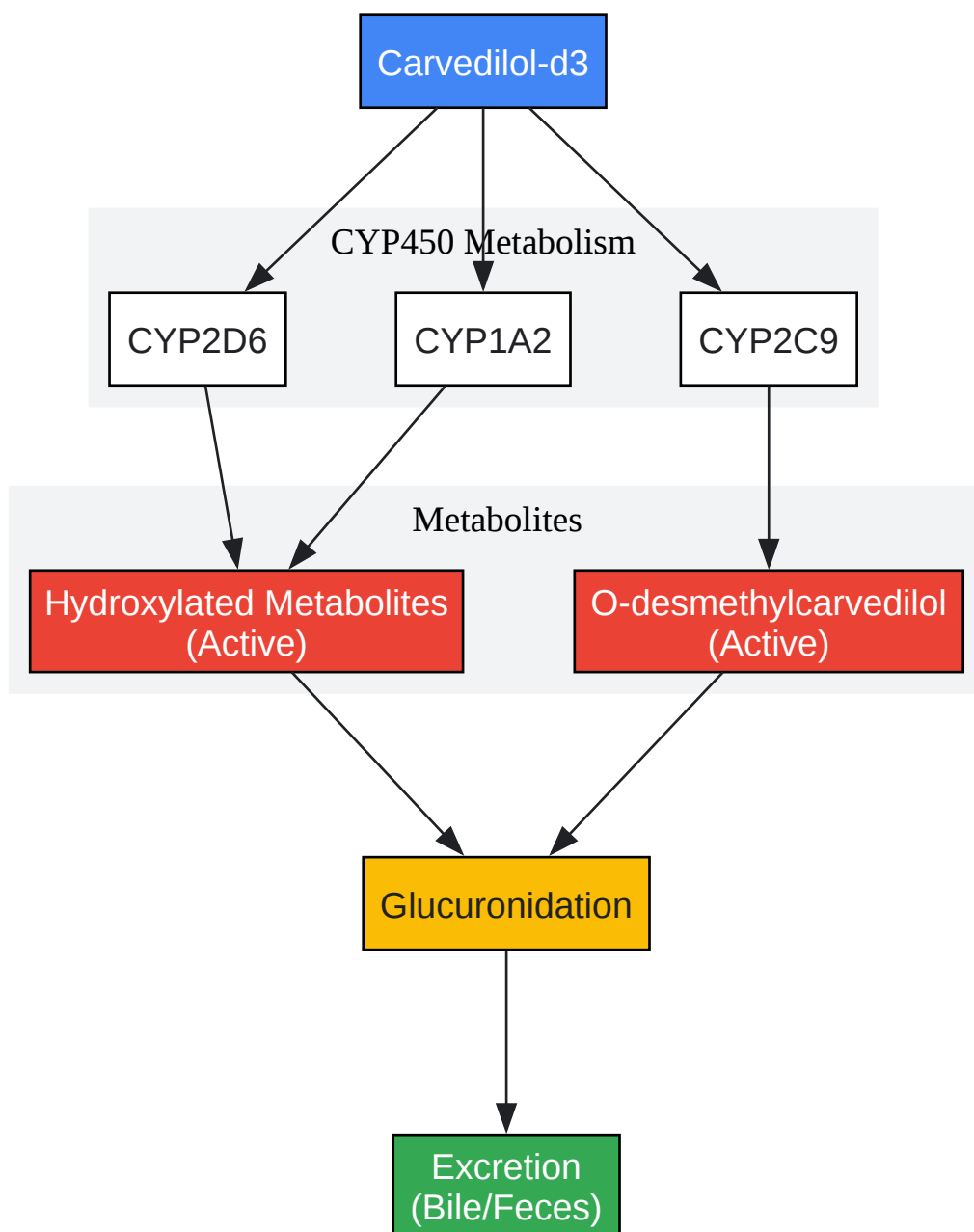
This method is commonly used to determine the phase solubility of a drug in the presence of a complexing agent or in different solvent systems.[5]

- **Preparation of Solvent Systems:** Prepare a series of solutions with varying concentrations of the solubilizing agent (e.g., cyclodextrin, co-solvent) in the desired aqueous medium.
- **Addition of Drug:** Add an excess amount of **Carvedilol-d3** to a fixed volume of each solvent system in sealed containers.
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25 ± 1 °C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[5]

- Sample Collection and Filtration: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 μm) to remove the undissolved drug.
- Quantification: Analyze the concentration of **Carvedilol-d3** in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.







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